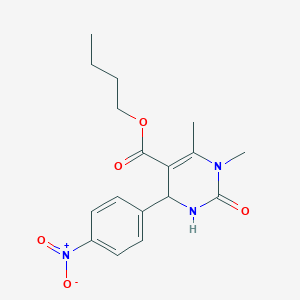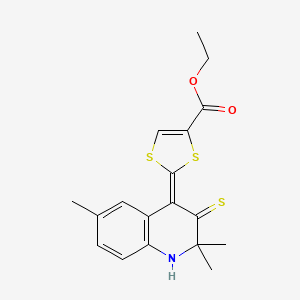![molecular formula C20H21NO3 B5055820 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B5055820.png)
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a small molecule that has been widely studied for its potential in various scientific research applications.
科学的研究の応用
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline has been extensively studied for its potential in various scientific research applications. It has shown promising results in the fields of cancer research, infectious diseases, and neurodegenerative disorders. The compound has been found to have potent anti-cancer activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and viruses. Additionally, it has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease.
作用機序
The mechanism of action of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It may also act by disrupting the membrane integrity of bacteria and viruses, thereby inhibiting their growth and replication. In neurodegenerative disorders, the compound may act by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. In infectious diseases, the compound has been found to disrupt the cellular membrane of bacteria and viruses, thereby inhibiting their growth and replication. In neurodegenerative disorders, the compound has been found to reduce oxidative stress and inflammation in the brain, which are key factors in the development of these disorders.
実験室実験の利点と制限
One of the main advantages of using 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline in lab experiments is its potent anti-cancer activity. The compound has shown promising results in various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. Additionally, the compound has been found to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline. One direction is to further investigate its mechanism of action in cancer cells, infectious diseases, and neurodegenerative disorders. This will help to identify the specific cellular pathways and targets involved in the compound's activity. Another direction is to optimize the synthesis method of the compound to improve its purity and yield. This will help to reduce the cost of production and increase its availability for scientific research. Additionally, future studies can focus on improving the compound's solubility in water to increase its bioavailability and efficacy. Finally, the compound can be further studied for its potential in combination therapy with other drugs to enhance its anti-cancer and anti-infective activity.
In conclusion, this compound is a promising small molecule that has shown potential in various scientific research applications. Its potent anti-cancer activity, inhibition of bacterial and viral growth, and potential in treating neurodegenerative disorders make it a valuable candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its synthesis and bioavailability for scientific research.
合成法
The synthesis of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline involves the reaction of 2-methylquinoline with 2-(2-ethoxyphenoxy)ethanol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the compound can be improved by using various purification methods.
特性
IUPAC Name |
8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-22-17-8-4-5-9-18(17)23-13-14-24-19-10-6-7-16-12-11-15(2)21-20(16)19/h4-12H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTZTZVBVJQQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC3=C2N=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-(2-hydroxyethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5055738.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5055741.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-nitrophenoxy)-2-propanol](/img/structure/B5055747.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5055760.png)
![3-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5055775.png)
![N-(3-methoxyphenyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5055777.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)

![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5055802.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)

![5-{[(4-methoxy-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055824.png)


